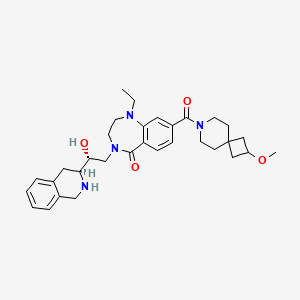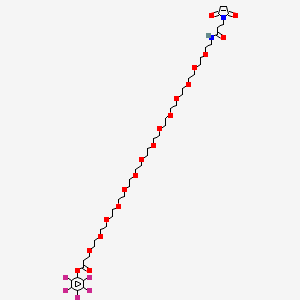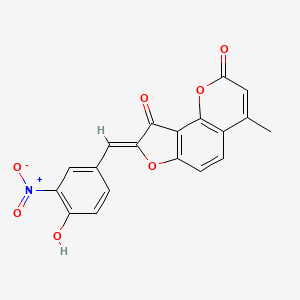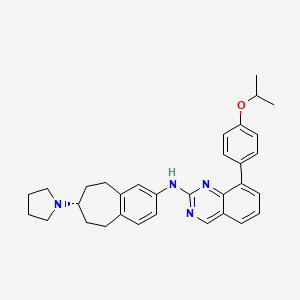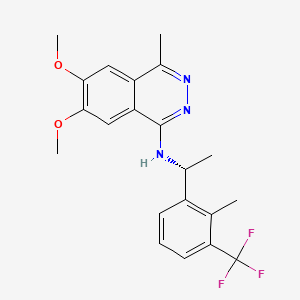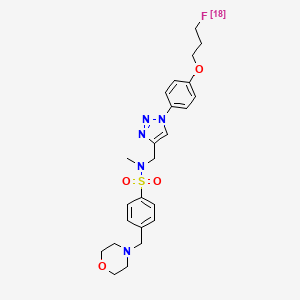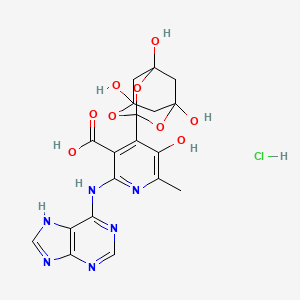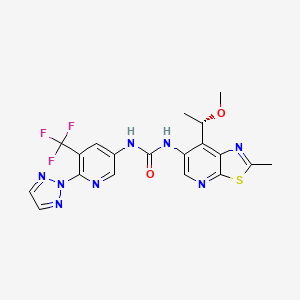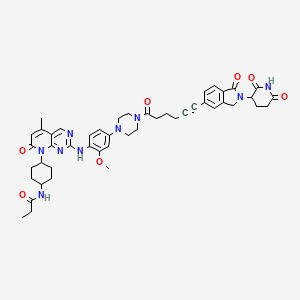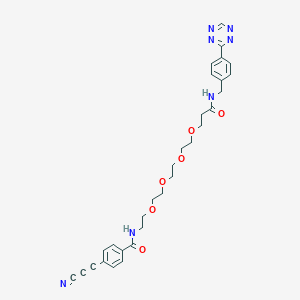
APN-PEG4-tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
APN-PEG4-tetrazine is a versatile, bifunctional linker that combines an aliphatic primary amine with a polyethylene glycol spacer and a reactive tetrazine moiety . This compound is particularly valuable in bioorthogonal chemistry, specifically for click chemistry and pretargeted imaging applications . It facilitates site-specific conjugation, enhancing solubility and minimizing immunogenicity, making it a valuable tool in pharmaceutical research and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
APN-PEG4-tetrazine is synthesized through a series of chemical reactions that involve the conjugation of an aliphatic primary amine with a polyethylene glycol spacer and a tetrazine moiety . The synthetic route typically involves the following steps:
Activation of the Aliphatic Primary Amine: The aliphatic primary amine is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) ester.
Conjugation with Polyethylene Glycol: The activated amine is then conjugated with a polyethylene glycol spacer, typically PEG4, under mild reaction conditions.
Introduction of the Tetrazine Moiety: Finally, the tetrazine moiety is introduced through a coupling reaction with the PEGylated amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Analyse Des Réactions Chimiques
Types of Reactions
APN-PEG4-tetrazine undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reactions: The tetrazine moiety reacts with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene to yield stable dihydropyridazine linkages.
Click Chemistry Reactions: The tetrazine group participates in click chemistry reactions, particularly with molecules containing trans-cyclooctene groups.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are stable dihydropyridazine linkages, which are valuable in bioconjugation applications .
Applications De Recherche Scientifique
APN-PEG4-tetrazine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of APN-PEG4-tetrazine involves its participation in inverse electron demand Diels-Alder reactions with strained alkenes . The tetrazine moiety reacts with trans-cyclooctene groups to form stable dihydropyridazine linkages. This reaction is highly selective and occurs under mild conditions, making it suitable for bioconjugation applications . The polyethylene glycol spacer enhances the solubility and biocompatibility of the compound, facilitating its use in biological systems .
Comparaison Avec Des Composés Similaires
APN-PEG4-tetrazine can be compared with other similar compounds such as:
APN-PEG36-tetrazine: An analog of this compound with a longer polyethylene glycol spacer, which may offer enhanced solubility and biocompatibility.
Fmoc-8-amino-3,6-dioxaoctanoic acid: A cleavable ADC linker used in the synthesis of antibody-drug conjugates.
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent used in the preparation of hapten conjugates and enzyme immune conjugates.
This compound is unique due to its combination of an aliphatic primary amine, a polyethylene glycol spacer, and a reactive tetrazine moiety, which provides high selectivity and efficiency in bioconjugation reactions .
Propriétés
Formule moléculaire |
C30H33N7O6 |
|---|---|
Poids moléculaire |
587.6 g/mol |
Nom IUPAC |
4-(2-cyanoethynyl)-N-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C30H33N7O6/c31-12-1-2-24-3-9-27(10-4-24)30(39)32-13-15-41-17-19-43-21-20-42-18-16-40-14-11-28(38)33-22-25-5-7-26(8-6-25)29-36-34-23-35-37-29/h3-10,23H,11,13-22H2,(H,32,39)(H,33,38) |
Clé InChI |
GBNWDBHIIMJYSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC=C(C=C2)C#CC#N)C3=NN=CN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


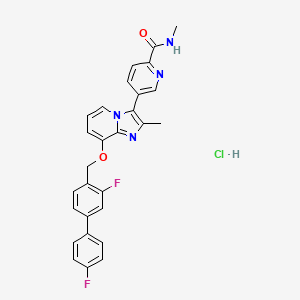
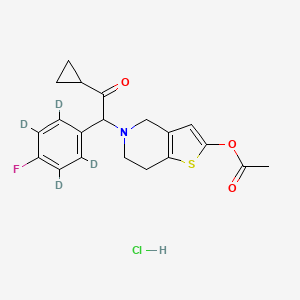
![(2S,2'S)-4,4'-Dithiobis[2-aminobutanoic-3,3,4,4-d4 Acid]; [S-(R*,R*)]-4,4'-Dithiobis[2-amino-butanoic-3,3,4,4-d4 Acid](/img/structure/B12417413.png)
